molecular formula C14H17ClN2O3S B2729007 2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride CAS No. 1047974-87-7

2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride

Cat. No.: B2729007
CAS No.: 1047974-87-7
M. Wt: 328.81
InChI Key: JXULACFFXWNASH-UHFFFAOYSA-N
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Description

2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride is a sulfonamide derivative characterized by a benzenaminium core substituted with a sulfonyl group linked to a 2-phenoxyethylamine moiety. Its closest structural analogs include perfluorinated sulfonamides (e.g., compounds listed in ) and other sulfonamide-based ammonium salts, which share functional groups but differ in substituent chemistry .

Properties

IUPAC Name

[2-(2-phenoxyethylsulfamoyl)phenyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S.ClH/c15-13-8-4-5-9-14(13)20(17,18)16-10-11-19-12-6-2-1-3-7-12;/h1-9,16H,10-11,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOWDVKDBADMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride typically involves multiple steps. One common synthetic route includes the reaction of 2-phenoxyethanol with a sulfonyl chloride derivative to form the intermediate sulfonate ester. This intermediate is then reacted with an amine to introduce the amino group, followed by the addition of benzenaminium chloride to complete the synthesis. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed in the presence of strong acids or bases, leading to the formation of sulfonic acids and amines

Scientific Research Applications

2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride is widely used in scientific research due to its versatility. Some of its applications include:

    Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Medicinal Chemistry: Researchers utilize this compound to study its biological activity and potential as a drug candidate.

    Industrial Applications: It is employed in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride involves its interaction with specific molecular targets and pathways. The phenoxyethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is its phenoxyethyl-sulfonamide-ammonium architecture. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Functional Groups Potential Applications
2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride Phenoxyethyl, sulfonamide, ammonium chloride Sulfonamide, ammonium, aryl ether Pharmaceuticals, surfactants (hypothetical)
1-Propanaminium, 3-[[(heptadecafluorooctyl)sulfonyl]amino]-N,N,N-trimethyl-, chloride (CAS 38006-74-5) Perfluorooctyl, trimethylammonium Sulfonamide, quaternary ammonium, fluorinated chain Surfactants, coatings, firefighting foams
N,N-bis[2-(4-methylbenzenesulphonyl)ethyl]ethanolamine () Tosyl (p-methylbenzenesulfonyl), ethanolamine Sulfonamide, tertiary amine Coordination chemistry, catalyst synthesis
Key Differences:

Fluorination : Unlike the perfluorooctyl-substituted analogs (e.g., CAS 38006-74-5), the target compound lacks fluorinated chains, which are associated with environmental persistence and bioaccumulation . This suggests a lower environmental risk profile.

Ammonium Group : The target compound’s primary ammonium chloride contrasts with quaternary ammonium salts (e.g., CAS 38006-74-5), which typically exhibit enhanced solubility and antimicrobial activity.

Physicochemical Properties (Inferred from Analogs)

Property Target Compound CAS 38006-74-5 Compound
Water Solubility Moderate (ammonium chloride enhances solubility) Low (fluorinated chains reduce solubility) Low (tosyl groups dominate)
Thermal Stability Likely stable up to 200°C (aryl ethers) High (fluorinated chains resist degradation) Moderate (sulfonamide stability)
Environmental Impact Lower bioaccumulation potential High (PFAS-related concerns) Not classified as persistent

Research Findings and Regulatory Status

  • Target Compound: No direct toxicological or regulatory data were located. Its non-fluorinated structure may exempt it from recent PFAS (per- and polyfluoroalkyl substances) restrictions, unlike CAS 38006-74-5, which is flagged in the EPA’s Toxics Release Inventory (TRI) for PFAS-related risks .
  • Perfluorinated Analogs : These are under increasing scrutiny due to endocrine-disrupting effects and environmental persistence. For example, the Pharos Project highlights their use in firefighting foams and industrial coatings, with phasedown initiatives underway .
  • Synthesis Challenges: The target compound’s synthesis may parallel methods in , where sulfonylation of ethanolamine derivatives is achieved via acetonitrile-mediated reactions .

Biological Activity

The compound 2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride is a sulfonamide derivative, which has garnered attention due to its potential biological activities, particularly in antibacterial and antitumor applications. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines. For this compound, the synthesis may follow a pathway similar to other sulfonamide derivatives, where p-toluene sulfonyl chloride reacts with 2-phenoxyethylamine. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for synthesizing folate from para-aminobenzoic acid (PABA).

Recent studies have shown that compounds structurally related to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that novel sulfonamide derivatives demonstrated potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 7.81 µg/mL .

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
5aE. coli31 ± 0.127.81
9aE. coli30 ± 0.127.81
CiprofloxacinE. coli32 ± 0.12-

Antitumor Activity

Sulfonamide compounds have also been investigated for their antitumor properties. The inhibition of carbonic anhydrases by sulfonamides has been linked to potential anticancer effects, as these enzymes play a role in tumor growth and metastasis. Studies have indicated that certain derivatives can inhibit tumor cell proliferation in vitro, suggesting a mechanism that merits further exploration for therapeutic applications in oncology .

Case Studies

  • Antibacterial Efficacy : A case study involving the evaluation of various sulfonamide derivatives highlighted their effectiveness against multidrug-resistant bacterial strains. The study found that modifications to the phenoxyethyl group enhanced antibacterial activity, indicating structure-activity relationships that could guide future drug design .
  • In Vivo Antitumor Studies : Another study assessed the in vivo efficacy of a related sulfonamide compound in murine models of cancer. The results showed significant tumor reduction compared to control groups, with suggested mechanisms involving apoptosis induction and cell cycle arrest .

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